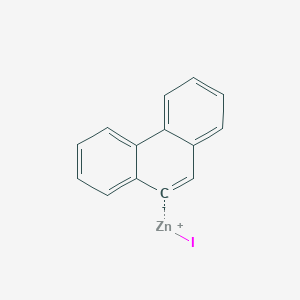

9-Phenanthrenylzinc iodide

描述

9-Phenanthrenylzinc iodide is an organozinc compound featuring a phenanthrene moiety bound to a zinc center, with an iodide counterion. Organozinc reagents like this are pivotal in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where they transfer organic groups to transition metal catalysts for carbon-carbon bond formation.

属性

分子式 |

C14H9IZn |

|---|---|

分子量 |

369.5 g/mol |

IUPAC 名称 |

iodozinc(1+);9H-phenanthren-9-ide |

InChI |

InChI=1S/C14H9.HI.Zn/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;/h1-9H;1H;/q-1;;+2/p-1 |

InChI 键 |

LZATVXSUVREVMV-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32.[Zn+]I |

规范 SMILES |

C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32.[Zn+]I |

产品来源 |

United States |

化学反应分析

Cross-Coupling Reactions

9-Phenanthrenylzinc iodide acts as a nucleophile in palladium- or copper-catalyzed cross-couplings, transferring the phenanthrenyl group to electrophilic partners.

-

Example Reaction with Aryl Halides :

In Suzuki-Miyaura-type couplings, the compound reacts with aryl iodides under Pd catalysis:Yields range from 60–84% depending on substituents (e.g., electron-withdrawing groups lower yields) .

-

Copper-Mediated Allylation :

Transmetalation with CuCN·2LiCl enables allylations:

Halogen-Zinc Exchange Reactions

The compound participates in halogen-zinc exchanges, particularly with aryl iodides, facilitated by its nucleophilic zinc center.

Table 1: Representative Halogen-Zinc Exchange Reactions

Mechanistically, the exchange involves:

-

Oxidative addition of the aryl halide to zinc.

-

Transmetalation to form a zincate intermediate.

Nucleophilic Additions

The phenanthrenyl group adds to carbonyl compounds and imines:

-

Addition to Aldehydes :

-

Michael Additions :

Conjugate addition to α,β-unsaturated ketones proceeds via a six-membered transition state, achieving 70–88% yields .

Decomposition Pathways

Under thermal or aqueous conditions, the compound decomposes to release iodine vapor and zinc iodide:

This reaction is utilized in electrolysis setups to regenerate zinc and iodine .

Redox Behavior

Electrochemical studies reveal reversible zinc deposition/stripping at −0.76 V (vs. SCE), enabling applications in rechargeable zinc-halogen batteries .

相似化合物的比较

Comparison with Similar Compounds

Structural Comparisons

- Schiff Base Iodide Compounds (e.g., [o-FBz-1-APy]I₃): These ionic conductors feature I₃⁻ anions within supramolecular channels formed by organic cations. The I–I bond lengths range from 2.912–2.939 Å, and adjacent anions form W-shaped polyiodide chains along the crystallographic axes. 9-Phenanthrenylzinc Iodide: In contrast, this compound is organometallic, with covalent Zn–C bonds and an iodide counterion. Its structure likely involves a tetrahedral zinc center coordinated to the phenanthrenyl group and iodide, differing from the ionic frameworks of Schiff base iodides.

- Palladium Iodide Complexes: describes a palladium iodide intermediate with a fluorenylidene ligand. Such complexes often exhibit square-planar geometry and catalytic activity in organic transformations. Organozinc iodides like this compound are typically linear or tetrahedral and serve as nucleophilic reagents rather than catalysts.

Ionic Conductivity

Schiff base iodide compounds (e.g., [m-BrBz-1-APy]I₃) demonstrate high iodide-ion conductivity due to I₃⁻ migration through supramolecular channels. Key data include:

| Compound | Conductivity (S cm⁻¹) at 343 K | Activation Energy (Eₐ, eV) | Reference |

|---|---|---|---|

| [m-BrBz-1-APy]I₃ | 1.03 × 10⁻⁴ | 0.28 | |

| [o-FBz-1-APy]I₃ | 4.94 × 10⁻³ (at 353 K) | 0.25 | |

| CuPbI₃ | ~10⁻⁸ (298 K) | N/A |

- This compound: As an organometallic compound, its conductivity is expected to be negligible compared to ionic conductors. Its primary utility lies in synthetic applications rather than ion transport.

Thermal Behavior and Activation Energy

Schiff base iodides exhibit thermally activated conduction, with Eₐ values of 0.25–0.28 eV. This suggests a hopping mechanism for I⁻ ions. In contrast, organozinc iodides decompose at elevated temperatures rather than facilitating ion migration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。